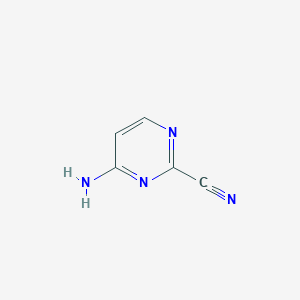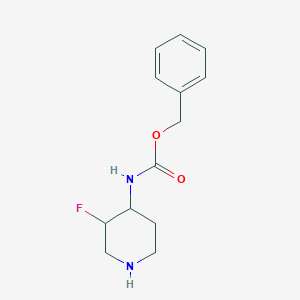
2-(4-Yodofenoxi)acetonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been achieved through reactions involving o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)acetonitrile, although the presence of the iodine substituent might require modifications to the reaction conditions or starting materials.
Molecular Structure Analysis
While the molecular structure of 2-(4-Iodophenoxy)acetonitrile is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the electrochemical oxidation of phenols and their derivatives has been investigated, which provides insights into the electronic properties of the phenoxy group in such compounds . The iodine atom in 2-(4-Iodophenoxy)acetonitrile would likely influence its electronic properties and reactivity due to its heavy atom effect.
Chemical Reactions Analysis
The papers discuss various reactions involving phenoxy acetonitriles and related compounds. For instance, the photolysis of chlorinated biphenyls in acetonitrile-water solutions leads to complex reaction pathways, including intramolecular proton transfer and dehydrochlorination processes . Similarly, the photodecomposition of hydrogen peroxide in acetonitrile can lead to the hydroxylation of phenols . These studies suggest that 2-(4-Iodophenoxy)acetonitrile could undergo photochemical reactions and potentially serve as a precursor for hydroxylated products under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Iodophenoxy)acetonitrile can be inferred from the properties of similar compounds. For example, the solubility and reactivity in acetonitrile are relevant for understanding the behavior of phenoxy acetonitriles in solution . The iodine substituent would contribute to the compound's polarity and could affect its solubility and reactivity compared to non-halogenated analogs.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
2-(4-Yodofenoxi)acetonitrilo sirve como un valioso intermediario en la síntesis orgánica. Su átomo de yodo puede sufrir diversas reacciones de acoplamiento cruzado, convirtiéndolo en un bloque de construcción versátil para la construcción de moléculas orgánicas complejas. Por ejemplo, puede participar en el acoplamiento de Suzuki-Miyaura para sintetizar compuestos biarílicos, que son frecuentes en los productos farmacéuticos y los agroquímicos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para modificar las propiedades de la superficie de los materiales. Al unirlo a polímeros o superficies, los investigadores pueden introducir grupos nitrilo que pueden reaccionar posteriormente para crear nuevos materiales con propiedades deseadas, como una mayor estabilidad térmica o una conductividad eléctrica alterada .
Química Medicinal
This compound se utiliza en química medicinal para la síntesis de diversas moléculas biológicamente activas. Su incorporación en estructuras similares a fármacos puede conducir al desarrollo de nuevos agentes terapéuticos, particularmente en el ámbito del tratamiento del cáncer, donde los compuestos yodados a menudo se utilizan por sus exclusivas actividades biológicas .
Desarrollo de Catalizadores
Este compuesto también es fundamental en el desarrollo de catalizadores. El grupo yodofenoxi puede actuar como un ligando, coordinándose con los metales y formando parte de los sistemas catalíticos utilizados en una amplia gama de transformaciones químicas, incluidas las reacciones de oxidación y reducción .
Investigación Agroquímica
En la investigación agroquímica, this compound se puede utilizar para crear nuevos pesticidas y herbicidas. Su capacidad para interrumpir ciertas vías biológicas en las plagas lo convierte en un candidato para el desarrollo de nuevos agroquímicos más efectivos .
Estudios Ambientales
El destino ambiental de los compuestos yodados como this compound es de interés en los estudios ambientales. Los investigadores pueden rastrear sus productos de degradación y estudiar su impacto en los ecosistemas, lo cual es crucial para evaluar el riesgo ambiental de los nuevos compuestos yodados antes de que se utilicen ampliamente .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-iodophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVMAJULRRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

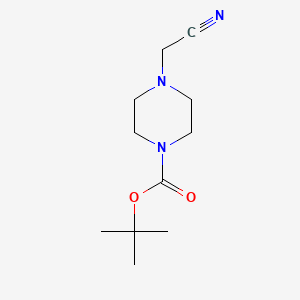
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
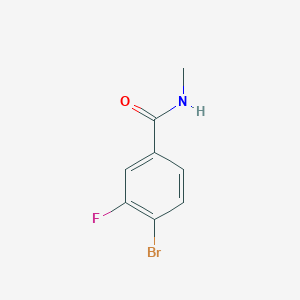




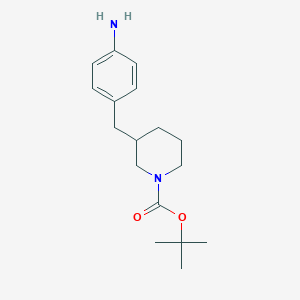
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
